![molecular formula C12H11ClN2O2S B12621752 [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-89-6](/img/structure/B12621752.png)
[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 3-chloro-4-methylaniline with a thiazole derivative. One common method includes the reaction of 3-chloro-4-methylaniline with 2-bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aniline ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group using reagents like lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of methyl-substituted derivatives
Substitution: Formation of various substituted aniline derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain cancers and inflammatory diseases due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in disease treatment.
Comparación Con Compuestos Similares
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]propionic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]butyric acid
Comparison: While these compounds share a common thiazole and aniline structure, they differ in the length and nature of the acetic acid side chain. This variation can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific acetic acid moiety, which may confer distinct properties in terms of solubility, stability, and interaction with molecular targets.
Propiedades
Número CAS |
918341-89-6 |
|---|---|
Fórmula molecular |
C12H11ClN2O2S |
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
2-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-2-3-8(4-10(7)13)14-12-15-9(6-18-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
LCPLXZPFNGYQSX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Methoxypent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B12621683.png)
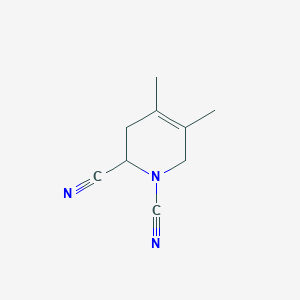
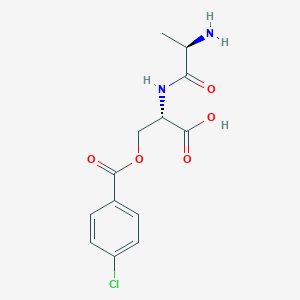
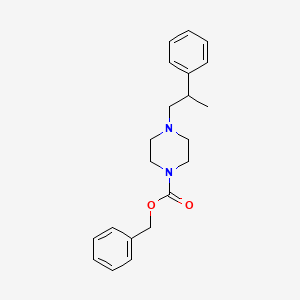
![{[2-(3-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12621721.png)
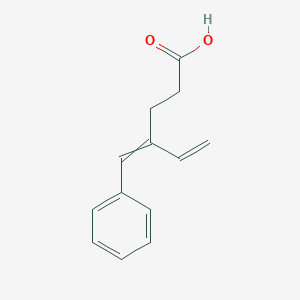
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
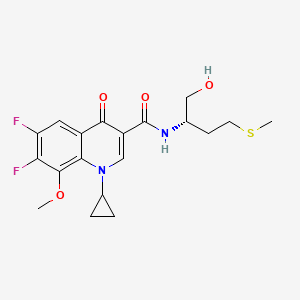


![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
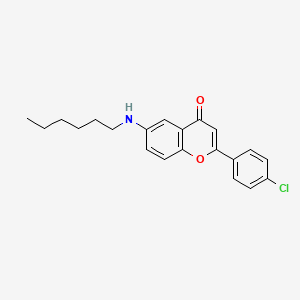
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
